Methyl 5-fluoro-2-iodobenzoate
Overview
Description
Methyl 5-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-fluorobenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve the desired substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Reduction Reactions: The primary alcohol corresponding to the ester group.
Scientific Research Applications
Methyl 5-fluoro-2-iodobenzoate has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-iodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the compound typically acts as an electrophile, where the iodine atom is replaced by a nucleophile through the formation of a palladium complex. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- Methyl 5-chloro-2-iodobenzoate
- Methyl 5-fluoro-2-bromobenzoate
- Methyl 5-fluoro-2-methylbenzoate
Comparison: Methyl 5-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity compared to its analogs. For instance, the iodine atom makes it highly reactive in coupling reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .
Properties
IUPAC Name |
methyl 5-fluoro-2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNIDAHRLZQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704863 | |
Record name | Methyl 5-fluoro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202897-48-0 | |
Record name | Methyl 5-fluoro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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